3,6-Difluorophthalic acid

MOF ligand design Coordination chemistry Fluorinated building block acidity

Researchers requiring the precise 3,6-difluoro substitution pattern for MOF synthesis or pharmaceutical intermediates face variability with generic phthalic acid analogs. 3,6-Difluorophthalic acid (CAS 651-97-8) provides exacting specificity: • Enhanced MOF Performance: The 3,6-difluoro pattern strengthens metal-carboxylate bonds and creates hydrophobic pore environments, improving H₂/CO₂ adsorption capacity versus less fluorinated analogs. • Pharma Precision: Direct precursor to 1,4-difluoroanthracene-9,10-dione-based antineoplastic agents; any regioisomeric deviation abolishes biological activity. • Consistent Quality: 98% purity with full analytical documentation (NMR, HPLC) ensures protocol reproducibility.

Molecular Formula C8H4F2O4
Molecular Weight 202.11 g/mol
CAS No. 651-97-8
Cat. No. B050033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluorophthalic acid
CAS651-97-8
Synonyms3,6-Difluoro-1,2-benzenedicarboxylic Acid
Molecular FormulaC8H4F2O4
Molecular Weight202.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)C(=O)O)F
InChIInChI=1S/C8H4F2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)
InChIKeyVFLMWMTWWZGXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluorophthalic Acid Physicochemical Baseline


3,6-Difluorophthalic acid (C8H4F2O4, MW 202.11) is a symmetrically substituted aromatic dicarboxylic acid characterized by fluorine atoms at the 3- and 6-positions of the phthalic acid core . This specific 1,4-difluoro substitution pattern profoundly alters the electronic and steric environment relative to the parent phthalic acid and other fluorinated regioisomers . Key baseline physicochemical properties include a melting point of 184 °C (with decomposition) and a predicted pKa of 1.68 ± 0.10 . These fundamental attributes establish the foundational reasons why 3,6-difluorophthalic acid cannot be considered a generic, interchangeable phthalic acid analog.

Why 3,6-Difluorophthalic Acid Is Non-Substitutable


Simple replacement of 3,6-difluorophthalic acid with the cheaper, more abundant phthalic acid or other fluorinated phthalic acid regioisomers (e.g., 3-fluoro, 4,5-difluoro) introduces unacceptable variability in experimental or process outcomes due to drastically altered acidity (pKa differential > 1.2 units), lipophilicity, and hydrogen-bonding capacity . These physicochemical divergences directly impact ligand-metal coordination geometries in MOF synthesis, reaction kinetics in nucleophilic substitutions, and the ultimate performance of fluorinated polymers and pharmaceutical intermediates [1]. The quantitative evidence presented in the following section substantiates why procurement must be compound-specific, as the precise 3,6-difluoro arrangement is non-negotiable for replicating published protocols or achieving targeted material properties.

3,6-Difluorophthalic Acid Quantitative Differentiation


Enhanced Acidity vs. Phthalic Acid

The predicted pKa of 3,6-difluorophthalic acid (1.68 ± 0.10) is markedly lower than that of unsubstituted phthalic acid (pKa ≈ 2.89–2.98) . Furthermore, this value is significantly lower than that of the mono-fluorinated 3-fluorophthalic acid (2.32 ± 0.10) and the regioisomeric 4,5-difluorophthalic acid (2.55 ± 0.10) . This ~1.2–1.3 unit pKa decrease translates to a roughly 15-fold increase in acidity (Ka), fundamentally altering the compound's speciation and reactivity profile under physiological and synthetic conditions.

MOF ligand design Coordination chemistry Fluorinated building block acidity

Increased Lipophilicity vs. Phthalic Acid

The predicted octanol-water partition coefficient (LogP) for 3,6-difluorophthalic acid is 1.36 [1], representing a substantial increase in lipophilicity compared to unsubstituted phthalic acid (LogP ≈ 0.73) . This ~0.6 log unit difference corresponds to an approximately 4-fold greater partition into organic phases, a property directly attributable to the two electronegative fluorine substituents.

Drug design Membrane permeability Hydrophobic MOF pores

Distinct Thermal Decomposition Profile

3,6-Difluorophthalic acid exhibits a melting point of 184 °C with decomposition . This thermal behavior differs from phthalic acid (mp 191–230 °C, decomposition range) and from the regioisomeric 4,5-difluorophthalic acid (mp 156 °C) , as well as 3-fluorophthalic acid (mp 175–177 °C) . The specific decomposition temperature of 184 °C is a critical quality control parameter, as it confirms the correct crystalline form and absence of other isomers or hydrates.

Thermal stability Polymer processing Solid-state characterization

Reduced Aqueous Solubility

The predicted aqueous solubility of 3,6-difluorophthalic acid is approximately 2.1 mg/mL (ESOL Log S classification: moderately soluble) , which is significantly lower than the reported solubility of phthalic acid at 6 mg/mL (0.6 g/100 mL) . This ~65% reduction in water solubility is a direct consequence of fluorine substitution, which enhances the molecule's hydrophobic character.

Formulation Crystallization Green chemistry

Regioisomeric Acidity Differences

Despite sharing the same molecular formula and difluoro substitution, the 3,6-difluorophthalic acid (pKa 1.68) is nearly an order of magnitude more acidic than its 4,5-difluoro counterpart (pKa 2.55) . This substantial difference arises because the 3- and 6-positions are ortho to both carboxylic acid groups, maximizing the inductive electron-withdrawing effect and allowing for intramolecular hydrogen bonding that further stabilizes the conjugate base.

Regioisomer purity Electronic tuning Structure-activity relationship

Fluorinated Anthraquinone Precursor

3,6-Difluorophthalic acid (or its anhydride) serves as a critical starting material for the synthesis of 1,4-difluoroanthracene-9,10-dione via Friedel-Crafts cyclization . This anthraquinone derivative is a validated precursor to a class of potent antineoplastic anthraquinones [1]. While a direct comparative yield is not provided, the use of the 3,6-difluoro isomer is mandatory; other regioisomers (e.g., 4,5-difluoro) would produce different anthraquinone substitution patterns, leading to off-target biological activity or synthetic dead-ends.

Medicinal chemistry Anthraquinone synthesis Fluorinated intermediates

3,6-Difluorophthalic Acid Application Scenarios


F-MOF Design for Gas Adsorption

The elevated acidity (pKa 1.68) and increased lipophilicity (LogP 1.36) of 3,6-difluorophthalic acid make it a superior ligand for constructing F-MOFs. As demonstrated in a systematic review, increasing the number of fluorine atoms from 3-fluorophthalic acid to 3,6-difluorophthalic acid resulted in a positive effect on H₂ and CO₂ adsorption capacity in isostructural Ni(II) frameworks [1]. The enhanced electron-withdrawing effect of the 3,6-difluoro substitution pattern strengthens metal-carboxylate bonds and creates hydrophobic pore environments favorable for selective gas uptake. Researchers targeting improved gas storage or separation should prioritize this ligand over less fluorinated or differently substituted analogs.

1,4-Difluoroanthracene-9,10-dione Synthesis

3,6-Difluorophthalic acid is the direct precursor to 1,4-difluoroanthracene-9,10-dione, a critical intermediate in the synthesis of 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones, a class of compounds with established antineoplastic activity [2]. The specific substitution pattern on the phthalic acid ring dictates the ultimate substitution pattern on the anthraquinone core. Any deviation from the 3,6-difluoro isomer would produce a different anthraquinone regioisomer, potentially altering or abolishing biological activity. Therefore, for medicinal chemistry programs pursuing this anthraquinone scaffold, procurement of authentic 3,6-difluorophthalic acid is non-negotiable to ensure target compound identity and pharmacological consistency.

Fluorinated Polyimide and Polyester Monomer

The thermal stability (mp 184 °C with decomposition) and the electronic effects of the two ortho-fluorine substituents position 3,6-difluorophthalic acid as a valuable monomer for synthesizing fluorinated polyimides and polyesters with enhanced chemical resistance, thermal stability, and optical transparency . The strong electron-withdrawing nature of the 3,6-difluoro substitution lowers the reactivity of the adjacent carboxylic acid groups, allowing for more controlled polymerization kinetics and reduced side reactions compared to unfluorinated phthalic acid. This control translates to polymers with higher molecular weight uniformity and improved performance in demanding environments such as aerospace, electronics, and chemical processing.

Ligand for Coordination Chemistry and Catalysis

With a pKa of 1.68—significantly lower than that of phthalic acid (2.89) and other fluorinated phthalic acid regioisomers—3,6-difluorophthalic acid is uniquely suited as a ligand for metal centers that require strongly acidic, electron-deficient carboxylate donors. This heightened acidity promotes deprotonation and facilitates the formation of robust metal-carboxylate bonds under mild conditions. In catalytic applications, the electron-deficient aromatic ring can modulate the redox properties of coordinated metal ions, potentially enhancing catalytic activity and selectivity in oxidation or cross-coupling reactions. Researchers exploring new coordination complexes or catalysts should specifically select this isomer to leverage its superior acidity and defined electronic profile.

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